

Technical Guide: 25-Desacetyl Rifampicin-d3 - Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: 25-Desacetyl Rifampicin-d3

Cat. No.: B15623595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical assessment of **25-Desacetyl Rifampicin-d3**, a key labeled metabolite of the antibiotic Rifampicin. This document outlines a representative Certificate of Analysis, details the experimental protocols for purity determination, and illustrates the metabolic pathway of its formation.

Certificate of Analysis (Representative)

The following table summarizes the typical quality control data for a batch of **25-Desacetyl Rifampicin-d3**.

Test	Specification	Result	Method
Appearance	Reddish-Orange to Brown-Orange Solid	Conforms	Visual Inspection
Molecular Formula	C ₄₁ H ₅₃ D ₃ N ₄ O ₁₁	C ₄₁ H ₅₃ D ₃ N ₄ O ₁₁	Mass Spectrometry
Molecular Weight	783.92 g/mol	783.9 g/mol	Mass Spectrometry
Purity (HPLC)	≥95%	98.5%	HPLC-UV
Isotopic Purity	≥98%	99.1%	Mass Spectrometry
¹ H NMR	Conforms to Structure	Conforms	¹ H NMR (400 MHz, CDCl ₃)
Mass Spectrum	Conforms to Structure	Conforms	ESI-MS
Solubility	Soluble in Methanol and Chloroform	Conforms	Visual Inspection
Residual Solvents	Meets USP <467> Requirements	Conforms	GC-HS
Loss on Drying	≤1.0%	0.45%	TGA

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of **25-Desacetyl Rifampicin-d3** are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of **25-Desacetyl Rifampicin-d3** by separating it from any impurities.

Instrumentation:

- HPLC system with a UV-Vis detector

- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate Buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to a specific pH)

Chromatographic Conditions:

- Mobile Phase: A gradient of Acetonitrile and Phosphate Buffer. A typical gradient might start at 55:45 (v/v) Buffer:Acetonitrile and ramp to a higher organic concentration.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve an accurately weighed amount of **25-Desacetyl Rifampicin-d3** in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared sample solution.
- Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

- The purity is calculated based on the area percentage of the main peak relative to the total peak area.

^1H Nuclear Magnetic Resonance (^1H NMR) for Structural Confirmation

^1H NMR spectroscopy is employed to confirm the chemical structure of **25-Desacetyl Rifampicin-d3**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz)

Reagents:

- Deuterated Chloroform (CDCl_3) with 0.03% TMS as an internal standard.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl_3 .

Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30)
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

Analysis:

- The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the molecule. The absence of the acetyl protons and the presence of the deuterated methyl group on the piperazinyl moiety are key indicators of the correct structure.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of the labeled compound.

Instrumentation:

- Mass Spectrometer with an Electrospray Ionization (ESI) source.

Method:

- Ionization Mode: Positive ESI
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol) and infused directly into the mass spectrometer.
- Mass Range: m/z 100-1000

Analysis:

- The mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **25-Desacetyl Rifampicin-d3** (expected $m/z \approx 784.9$).
- Isotopic purity is assessed by examining the relative intensities of the peaks corresponding to the deuterated and non-deuterated species.

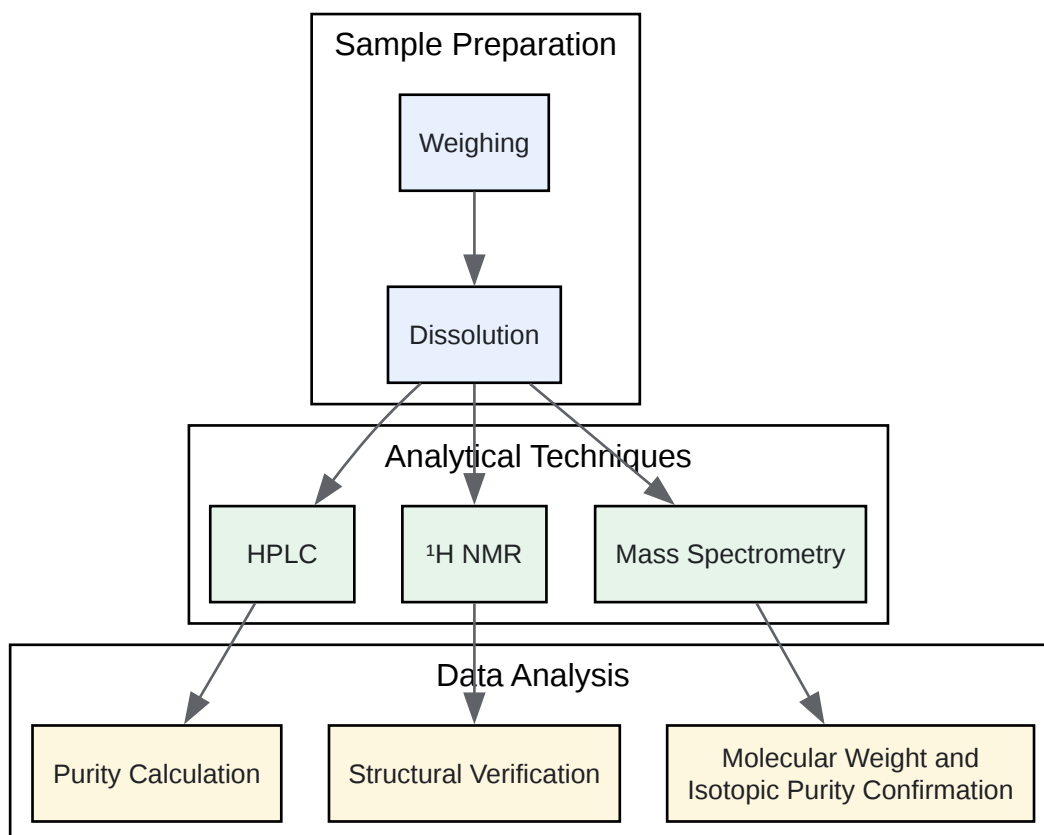
Metabolic Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the metabolic conversion of Rifampicin and the general analytical workflow.



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Caption: Metabolic conversion of Rifampicin to **25-Desacetyl Rifampicin-d3**.



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